molecular formula C10H12N2O2 B13185503 Ethyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate

Ethyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate

Cat. No.: B13185503
M. Wt: 192.21 g/mol
InChI Key: AZYZNRPZIUYNOK-UHFFFAOYSA-N
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Description

Ethyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate typically involves the reaction of 1-ethyl-1H-imidazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the ethyl group and the prop-2-ynoate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl 3-(1-ethylimidazol-4-yl)prop-2-ynoate

InChI

InChI=1S/C10H12N2O2/c1-3-12-7-9(11-8-12)5-6-10(13)14-4-2/h7-8H,3-4H2,1-2H3

InChI Key

AZYZNRPZIUYNOK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1)C#CC(=O)OCC

Origin of Product

United States

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